molecular formula C8H6ClFO B13592733 2-(3-Chloro-5-fluorophenyl)acetaldehyde

2-(3-Chloro-5-fluorophenyl)acetaldehyde

Cat. No.: B13592733
M. Wt: 172.58 g/mol
InChI Key: MEKGLBUTTLXOLS-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetaldehyde, where the hydrogen atoms are substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)acetaldehyde typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where the benzyl chloride reacts with acetaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: 2-(3-Chloro-5-fluorophenyl)acetic acid.

    Reduction: 2-(3-Chloro-5-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)acetaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-fluorophenyl)acetaldehyde
  • 2-(3-Chloro-4-fluorophenyl)acetaldehyde
  • 2-(3-Chloro-6-fluorophenyl)acetaldehyde

Uniqueness

2-(3-Chloro-5-fluorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure may result in distinct properties and applications in various fields of research.

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)acetaldehyde

InChI

InChI=1S/C8H6ClFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2

InChI Key

MEKGLBUTTLXOLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CC=O

Origin of Product

United States

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